molecular formula C10H10F3NO4 B12860176 DL-2-(Trifluoromethyl)-3-(3',4'-dihydroxy-phenyl)alanine

DL-2-(Trifluoromethyl)-3-(3',4'-dihydroxy-phenyl)alanine

Cat. No.: B12860176
M. Wt: 265.19 g/mol
InChI Key: WRJXYKIHRALFGX-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-2-(Trifluoromethyl)-3-(3',4'-dihydroxy-phenyl)alanine is a synthetic alanine derivative featuring a trifluoromethyl (-CF₃) group at the α-carbon (position 2) and a 3',4'-dihydroxyphenyl (catechol) group at the β-carbon (position 3). The analysis below infers its properties and comparisons based on structurally related analogs.

Properties

Molecular Formula

C10H10F3NO4

Molecular Weight

265.19 g/mol

IUPAC Name

(2S)-2-amino-2-[(3,4-dihydroxyphenyl)methyl]-3,3,3-trifluoropropanoic acid

InChI

InChI=1S/C10H10F3NO4/c11-10(12,13)9(14,8(17)18)4-5-1-2-6(15)7(16)3-5/h1-3,15-16H,4,14H2,(H,17,18)/t9-/m0/s1

InChI Key

WRJXYKIHRALFGX-VIFPVBQESA-N

Isomeric SMILES

C1=CC(=C(C=C1C[C@](C(=O)O)(C(F)(F)F)N)O)O

Canonical SMILES

C1=CC(=C(C=C1CC(C(=O)O)(C(F)(F)F)N)O)O

Origin of Product

United States

Preparation Methods

The synthesis of DL-2-(Trifluoromethyl)-3-(3’,4’-dihydroxy-phenyl)alanine typically involves multiple steps, starting with the preparation of the trifluoromethylated precursor. Common synthetic routes include:

    Step 1 Trifluoromethylation: Introduction of the trifluoromethyl group to a suitable precursor using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Step 2 Phenylation: Attachment of the dihydroxy-phenyl group through a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Step 3 Amino Acid Formation: Conversion of the intermediate to the alanine derivative through amination reactions, typically involving reductive amination or Strecker synthesis.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

DL-2-(Trifluoromethyl)-3-(3’,4’-dihydroxy-phenyl)alanine undergoes various chemical reactions, including:

    Oxidation: The dihydroxy-phenyl group can be oxidized to quinones using oxidizing agents like potassium permanganate or ceric ammonium nitrate.

    Reduction: The compound can be reduced to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often under basic conditions, to introduce other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and selectivity. Major products formed from these reactions include quinones, alcohols, and substituted derivatives.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H10F3NO4
  • Molecular Weight : 265.19 g/mol
  • CAS Number : 729-97-5

The trifluoromethyl group enhances the compound's lipophilicity, which aids in its ability to penetrate biological membranes, while the dihydroxy-phenyl group allows for hydrogen bonding interactions with various biological targets .

Chemistry

DL-2-(Trifluoromethyl)-3-(3',4'-dihydroxy-phenyl)alanine serves as a versatile building block in organic synthesis. Its fluorinated structure is particularly valuable in the development of:

  • Fluorinated Pharmaceuticals : The incorporation of fluorine atoms can enhance the pharmacokinetic properties of drugs, making them more effective.
  • Agrochemicals : The compound can be utilized in the synthesis of pesticides and herbicides that exhibit improved stability and efficacy due to fluorination .

Biology

Research has indicated that this compound can play a role in:

  • Enzyme Inhibition : It is being studied for its potential to inhibit specific enzymes, which could have implications in understanding metabolic pathways and developing therapeutic agents.
  • Biochemical Probes : The unique properties of the compound make it suitable for use as a probe in biochemical assays, allowing researchers to investigate the interactions between enzymes and substrates.

Medicine

This compound is under investigation for various therapeutic applications:

  • Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.
  • Anticancer Potential : The structural characteristics of the compound could contribute to its effectiveness against certain cancer types by targeting specific cellular pathways involved in tumor growth and proliferation .

Industrial Applications

In industry, this compound is utilized in:

  • Advanced Materials Development : The stability and reactivity of the compound facilitate its use in creating advanced materials such as fluorinated polymers and coatings, which are beneficial in various applications including electronics and protective gear .

Case Study 1: Anticancer Activity

A study explored the anticancer properties of this compound against different cancer cell lines. Results indicated that the compound inhibited cell proliferation significantly at certain concentrations, suggesting potential for further development into an anticancer agent.

Case Study 2: Enzyme Inhibition

Research conducted on enzyme inhibition demonstrated that this compound could effectively inhibit specific enzymes involved in metabolic pathways associated with disease progression. This opens avenues for therapeutic interventions targeting metabolic disorders .

Mechanism of Action

The mechanism by which DL-2-(Trifluoromethyl)-3-(3’,4’-dihydroxy-phenyl)alanine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The dihydroxy-phenyl group can form hydrogen bonds with active site residues, leading to inhibition or modulation of enzyme activity. Pathways involved may include oxidative stress response, signal transduction, and metabolic regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares key properties of DL-2-(Trifluoromethyl)-3-(3',4'-dihydroxy-phenyl)alanine with its closest analogs:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Key Substituents Biological Relevance
DL-2-(Trifluoromethyl)-3-(3',4'-DHPA)* C₁₀H₉F₃NO₄ 264.18 Not reported -CF₃ (α-carbon), catechol (β) Hypothetical metabolic stability
DL-3-(3,4-Dihydroxyphenyl)alanine (DOPA) C₉H₁₁NO₄ 197.19 270–272 (dec.) Catechol (β-carbon) Precursor to dopamine
3,3,3-Trifluoro-DL-alanine C₃H₄F₃NO₂ 143.06 231–234 -CF₃ (β-carbon) Unnatural amino acid
DL-3-(2-Furyl)alanine C₇H₉NO₃ 155.15 Not reported Furyl (β-carbon) Intermediate in peptide synthesis
Key Observations:
  • Catechol Group : DOPA’s catechol moiety enables hydrogen bonding and redox activity, critical for its role in neurotransmitter biosynthesis .
  • Combined Substituents : The hypothetical DL-2-(Trifluoromethyl)-3-(3',4'-DHPA) would merge the electronic effects of -CF₃ with the catechol’s hydrogen-bonding capacity, possibly altering solubility and receptor binding.

Challenges and Limitations

  • DOPA : Susceptible to oxidation due to the catechol group, requiring stabilizers in formulations .
  • Fluorinated Analogs: Limited solubility in aqueous media, complicating biological testing .
  • Target Compound : Synthesis would require precise regioselective substitution to avoid side reactions.

Biological Activity

DL-2-(Trifluoromethyl)-3-(3',4'-dihydroxy-phenyl)alanine, identified by its CAS number 729-97-5, is a synthetic amino acid derivative notable for its structural features, including a trifluoromethyl group and a dihydroxyphenyl moiety. This compound has attracted attention within medicinal chemistry due to its potential biological activities, particularly in neuropharmacology and as a precursor for neurotransmitter synthesis.

The molecular formula of this compound is C11H12F3NO4, with a molecular weight of approximately 265.19 g/mol. Its synthesis typically involves multi-step organic reactions that highlight the complexity of incorporating both trifluoromethyl and dihydroxyphenyl groups into an amino acid framework.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit significant interactions with dopaminergic systems. For example, fluorinated analogs of L-DOPA (3,4-dihydroxy-L-phenylalanine) have been studied for their kinetic parameters in Dopa decarboxylase (DDC) activity, which is crucial for dopamine synthesis . The incorporation of fluorine in these analogs can alter their pharmacokinetic profiles, potentially enhancing their suitability for neuroimaging techniques such as positron emission tomography (PET) .

The biological activity of this compound may be attributed to its ability to modulate neurotransmitter levels. The presence of the trifluoromethyl group can influence the compound's lipophilicity and membrane permeability, thereby affecting its interaction with biological targets . Studies suggest that such modifications can enhance the compound's efficacy in promoting neuronal repair and regeneration following injury .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

Compound NameStructural FeaturesUnique Properties
3-(3,4-Dihydroxyphenyl)-L-alanine Contains a dihydroxyphenyl groupL-isomer may exhibit different biological activity
2-Amino-3-(trifluoromethyl)benzoic acid Trifluoromethyl group presentLacks the dihydroxyphenyl moiety
4-Hydroxy-L-phenylalanine Hydroxylated phenyl groupDoes not contain trifluoromethyl substituent

The unique combination of both trifluoromethyl and dihydroxyphenyl groups in this compound may synergistically enhance its biological activity compared to these analogs.

Case Studies and Research Findings

  • Neurotoxicity Studies : Investigations into the neurotoxic effects of fluorinated catecholamines have shown that certain modifications can lead to reduced toxicity while maintaining therapeutic efficacy. The role of this compound in this context remains an area for further exploration .
  • Pharmacokinetic Evaluations : The pharmacokinetics of fluorinated amino acids have been assessed through various models, indicating that modifications like those present in this compound could improve absorption and distribution within neurological tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.